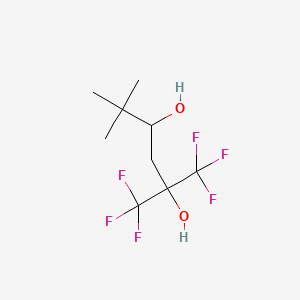

5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol

CAS No.: 34844-46-7

Cat. No.: VC17977411

Molecular Formula: C9H14F6O2

Molecular Weight: 268.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34844-46-7 |

|---|---|

| Molecular Formula | C9H14F6O2 |

| Molecular Weight | 268.20 g/mol |

| IUPAC Name | 1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hexane-2,4-diol |

| Standard InChI | InChI=1S/C9H14F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h5,16-17H,4H2,1-3H3 |

| Standard InChI Key | MYLMNOAFAYNVFZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(CC(C(F)(F)F)(C(F)(F)F)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Connectivity

The compound’s molecular formula, , reflects a hexanediol backbone substituted with two trifluoromethyl (-CF) groups at positions 1 and 2, along with two methyl (-CH) groups at position 5 (Figure 1). The hydroxyl (-OH) groups at positions 2 and 4 enable hydrogen bonding, while the fluorine atoms contribute to electron-withdrawing effects and chemical stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 34844-46-7 |

| Molecular Weight | 268.197 g/mol |

| Exact Mass | 268.090 g/mol |

| LogP | 2.64 |

| Polar Surface Area | 40.46 Ų |

Stereochemical Considerations

Synthesis and Industrial Production

Synthetic Pathways

While explicit details about the synthesis of 5,5-dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol are scarce, analogous fluorinated diols are typically synthesized via:

-

Nucleophilic Fluorination: Substitution of hydroxyl or halogen groups with fluorine sources like HF or .

-

Grignard Reactions: Addition of fluorinated organomagnesium reagents to ketone precursors.

-

Hydrolysis of Fluorinated Esters: Conversion of ester groups to diols under basic conditions .

A plausible route involves the reaction of 1,1,1-trifluoro-5,5-dimethyl-2-trifluoromethyl-2,4-hexanedione (CAS 22767-90-4) with a reducing agent like , followed by acid workup to yield the diol .

Industrial Scalability

Challenges in scaling production include the handling of volatile fluorinated intermediates and the need for anhydrous conditions to prevent hydrolysis. Batch reactors with corrosion-resistant linings (e.g., Hastelloy) are likely employed to mitigate these issues .

Physicochemical Properties

Thermal Stability

Fluorine’s high electronegativity enhances thermal stability, though the lack of reported melting/boiling points complicates precise characterization. Comparative analysis with 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione (boiling point: ~196°C) suggests the diol may decompose above 200°C .

Solubility and Reactivity

The compound’s of 2.64 indicates preferential solubility in organic solvents (e.g., dichloromethane, THF) over water. The hydroxyl groups participate in esterification and etherification reactions, while the CF groups resist nucleophilic attack .

Table 2: Predicted Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 1.2–1.5 |

| Dichloromethane | >5.0 |

Applications and Functional Utility

Polymer Science

Fluorinated diols serve as monomers for polyurethanes and polyesters, imparting hydrophobicity and chemical resistance. The branched structure of 5,5-dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol may enhance crosslinking density in elastomers .

Surfactants and Coatings

The compound’s amphiphilic nature (polar OH groups + nonpolar CF groups) positions it as a candidate for fluorosurfactants in firefighting foams or stain-resistant coatings .

Regulatory and Environmental Considerations

PFAS Classification

Under the Toxics Use Reduction Act (TURA), PFAS with C1–C4 fluorinated chains are reportable. While this compound’s chain length (C9) may exempt it from some reporting requirements, its environmental persistence warrants caution .

Ecotoxicological Data

No peer-reviewed studies on its biodegradation or toxicity are available. Regulatory agencies recommend substituting non-essential PFAS with safer alternatives to mitigate bioaccumulation risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume